molecular formula C21H18N2O5 B2985041 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034603-42-2

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B2985041
CAS No.: 2034603-42-2
M. Wt: 378.384
InChI Key: FWEYFHVSVSZSFR-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents:

  • N1-substituent: A benzodioxole (1,3-benzodioxole) methyl group, a bicyclic aromatic system with oxygen atoms at positions 1 and 3.
  • N2-substituent: A 4-(furan-3-yl)benzyl group, combining a benzyl moiety with a furan heterocycle.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-20(21(25)23-11-15-3-6-18-19(9-15)28-13-27-18)22-10-14-1-4-16(5-2-14)17-7-8-26-12-17/h1-9,12H,10-11,13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEYFHVSVSZSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a benzo[d][1,3]dioxole moiety and a furan-3-ylbenzyl group linked via an oxalamide bond, has been investigated for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N4O5C_{22}H_{23}N_{4}O_{5}, with a molecular weight of approximately 378.4 g/mol. The compound's structure is depicted below:

Property Value
Molecular FormulaC22H23N4O5C_{22}H_{23}N_{4}O_{5}
Molecular Weight378.4 g/mol
CAS Number1235027-25-4

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity, particularly against HeLa (cervical cancer) and A549 (lung cancer) cell lines. In vitro studies have demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. Further optimization and investigation into its mechanisms of action are warranted to enhance its efficacy and selectivity against cancer cells .

Antimicrobial Properties

Preliminary studies have highlighted the compound's antimicrobial properties. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The biological screening results indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli, which are common pathogens responsible for infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the benzo[d][1,3]dioxole moiety may allow for interactions with specific enzymes involved in cellular processes, potentially leading to inhibition of tumor growth or bacterial proliferation.
  • Receptor Modulation : The structural features might facilitate binding to cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds featuring dioxole and furan structures:

  • A study on benzodioxole derivatives revealed their capacity to act as potent inhibitors of α-amylase, showcasing their potential in managing diabetes through carbohydrate metabolism regulation .
  • Another investigation into related oxalamide compounds demonstrated significant anti-inflammatory effects through COX enzyme inhibition, suggesting that structural modifications can enhance specific biological activities .

Comparison with Similar Compounds

Table 1: Substituent-Based Classification of Oxalamides

Compound Name N1-Substituent N2-Substituent Key Functional Features Reference
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 4-(Furan-3-yl)benzyl Benzodioxole + Furan
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336/UM33) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups + Pyridine
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Methoxy-phenyl groups
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl 4-Methoxyphenethyl Fluorine + Methoxy
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FAO/WHO No. 2225) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy + Pyridine

Key Observations :

  • The benzodioxole group in the target compound is unique among analogs, offering enhanced metabolic resistance compared to simple methoxy or fluorophenyl groups .

Metabolic Stability and Pathways

Table 3: Metabolic Profiles of Oxalamides

Compound Name Metabolic Pathway Amide Hydrolysis Observed? Key Findings Reference
Target Compound Predicted: Hepatic CYP450 oxidation of benzodioxole/furan
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) Rapid metabolism in rat hepatocytes No No amide cleavage; oxidation of methoxy groups likely
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Rapid metabolism in rat hepatocytes No Benzodioxole ring oxidation dominates
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) Similar to No. 1768 No Structurally related; safe up to 100 mg/kg bw/day

Key Insights :

  • Oxalamides with benzodioxole or methoxy substituents (e.g., No. 1767, No. 1768) resist amide hydrolysis, favoring oxidative metabolism . The target compound’s benzodioxole group likely confers similar stability.

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